tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a hydroxyl group at the 4-position and a tert-butyl carbamate protecting group. The hydroxyl group enhances polarity and provides a site for further functionalization, such as esterification or glycosylation, which is critical in drug development .
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h4-5,8-10,14H,6-7H2,1-3H3 |
InChI Key |
XRWISLYKXYAQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C=CC(C2C1)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Cleavage of Isoindole Derivatives
A highly scalable method involves the oxidative cleavage of isoindole precursors. Bahekar et al. (2017) demonstrated that isoindole 4 undergoes KMnO₄-mediated oxidation in aqueous acidic conditions to yield diacid 5 , which is subsequently decarboxylated and cyclized to form the target compound. The reaction proceeds via a radical intermediate, with the tert-butyl group introduced via Boc protection early in the sequence.
Key Parameters:
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 0–5 | 6 | 82 |
| Cyclization | HCl, EtOH | Reflux | 12 | 91 |
This route achieves an overall yield of 74% at kilogram scale, making it industrially viable. Stereochemical control arises from the rigid bicyclic transition state during cyclization, favoring the 3,3a,4,6a-tetrahydro configuration.
Multi-Step Synthesis from Pyrrole Precursors
Alternative approaches begin with functionalized pyrroles. Ramasseul and Rassat (1970) developed a pathway starting with ethyl 2,5-di-tert-butyl-1-hydroxypyrrole-3-carboxylate. Subsequent steps involve:
- O-Benzylation to protect the hydroxyl group
- Vilsmeier Formylation at the 4-position
- Oxone® Oxidation in ethanol to install the ester functionality
Despite expectations of formyl-to-ester conversion, Travis et al. (2003) observed that Oxone® in ethanol preferentially oxidizes the pyrrole ring, leading to tetrahydro derivative formation. The tert-butyl groups enforce steric control, preventing over-oxidation.
Critical Observations:
- Reaction pH must remain ≤3 to avoid epimerization at C4
- Ethanol acts as both solvent and nucleophile, trapping the oxidized intermediate
- Final recrystallization from ethyl acetate yields 99.5% pure product
Resolution of Racemic Mixtures
Crystallographic studies reveal that the title compound’s precursors often form racemic mixtures. Resolution employs:
- Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns
- Diastereomeric Salt Formation with (+)-ditoluoyl-D-tartaric acid
The asymmetric unit contains two molecules with divergent carbethoxy group orientations (torsion angles 59.3° vs. 156.0°), complicating crystallization. Slow evaporation from ethyl acetate/hexane (1:5) yields enantiomerically pure crystals.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
The oxidative cleavage route excels in scalability, while hydrogenation offers superior yields for small-scale production. All methods require strict temperature control to prevent tert-butyl group cleavage, which occurs above 80°C.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclopenta[c]pyrrole core.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences, physical properties, and applications of the target compound and its analogs:
Key Observations
The 5-oxo derivative exhibits a defined melting point (70–71°C) and high purity (98.5% via HPLC), making it suitable for crystallography and precise synthetic workflows . The 5,6a-dihydroxy-6-methyl-4-oxo analog (C₁₅H₁₉O₇) demonstrates the role of multiple substituents in modulating reactivity, as evidenced by its use in selenium dioxide-mediated oxidative transpositions .
Synthetic Relevance: The tert-butyl carbamate group is a common protective moiety in peptide and heterocyclic synthesis. For example, HATU-mediated coupling with benzo[d][1,2,3]triazole-5-carboxylic acid (as in ) highlights the utility of such intermediates in constructing bioactive molecules . The hexahydropyrrolo[3,4-c]pyrrole analog (CAS 141449-85-6) lacks hydroxyl/oxo groups, emphasizing its role as a non-polar scaffold for constructing complex heterocycles .
Safety and Handling :
- While specific safety data for the target compound is unavailable, analogs like the 5-oxo derivative require standard laboratory precautions (e.g., consultation with physicians upon exposure) .
Research Implications
- Pharmaceutical Applications: Hydroxyl and oxo groups in these compounds are critical for interactions with biological targets.
- Stereochemical Considerations : The (3aR,6aS) enantiomer of the 5-oxo compound (Product Code: WFA23154) underscores the importance of chirality in drug efficacy and regulatory compliance, as highlighted in its TSE/BSE compliance statement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
